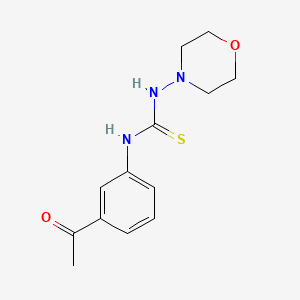
N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide is an organic compound with a complex structure, featuring both amide and carbamoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide typically involves a multi-step process. One common method is the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts to facilitate the process.
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient reagents and solvents. The overall yield of the industrial process can be higher than 78%, making it a viable option for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Common in modifying the aromatic ring or amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes and receptors, where the compound may act as an inhibitor or activator. The pathways involved often relate to the compound’s ability to bind to active sites or alter the conformation of proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.
Para-aminobenzoic acid (PABA): Known for its use in pharmaceuticals and as a UV-absorbing agent.
Uniqueness
N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-2-3-11(8-13(9)16)15(20)18-12-6-4-10(5-7-12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYFISPJARAHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B5860955.png)

![3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid](/img/structure/B5860965.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)


![2-phenoxy-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B5861016.png)
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B5861019.png)
![(1Z)-N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B5861027.png)
![N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B5861046.png)



